molecular formula C12H14ClNO2 B8627797 2-Chloro-N-[(6-hydroxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide CAS No. 71758-68-4

2-Chloro-N-[(6-hydroxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide

Cat. No. B8627797
Key on ui cas rn: 71758-68-4
M. Wt: 239.70 g/mol
InChI Key: BWUHRRJXMKALPJ-UHFFFAOYSA-N
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Patent
US04766241

Procedure details

134 g (1 mole) of 5-hydroxyindane and 100 g (0.81 mole) of 2-chloro-N-hydroxymethylacetamide are suspended in 300 ml of glacial acetic acid, and 10 ml of concentrated sulfuric acid are added. The mixture is stirred for 30 minutes at room temperature and is poured into ice water. The product is filtered off with suction and recrystallized from methanol.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2.[Cl:11][CH2:12][C:13]([NH:15][CH2:16]O)=[O:14].S(=O)(=O)(O)O>C(O)(=O)C>[Cl:11][CH2:12][C:13]([NH:15][CH2:16][C:10]1[CH:9]=[C:8]2[C:4]([CH2:5][CH2:6][CH2:7]2)=[CH:3][C:2]=1[OH:1])=[O:14]

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
OC=1C=C2CCCC2=CC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClCC(=O)NCO
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product is filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClCC(=O)NCC1=C(C=C2CCCC2=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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